An In-depth Technical Guide to Pyrido[4,3-d]pyrimidin-4(3H)-one: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to Pyrido[4,3-d]pyrimidin-4(3H)-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and known biological activities of Pyrido[4,3-d]pyrimidin-4(3H)-one. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, with its derivatives exhibiting significant potential in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Furthermore, a key signaling pathway influenced by derivatives of this core structure is visualized using the DOT language for Graphviz.
Chemical Properties and Structure
Pyrido[4,3-d]pyrimidin-4(3H)-one is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring. Its chemical and physical properties are summarized below.
Structural Information
| Identifier | Value |
| IUPAC Name | 3H-pyrido[4,3-d]pyrimidin-4-one[1] |
| Molecular Formula | C₇H₅N₃O[1] |
| SMILES | C1=CN=CC2=C1N=CNC2=O[1] |
| InChI | InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)[1] |
| InChIKey | RADMRAMXLLLVGG-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 147.13 g/mol [1] |
| Monoisotopic Mass | 147.0433 Da |
| CAS Number | 16952-64-0[1] |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 54.4 Ų[1] |
| Heavy Atom Count | 11 |
Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one
A common and effective method for the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones involves the use of 4-aminonicotinic acid as a starting material. The following is a detailed experimental protocol adapted from established literature.
Experimental Protocol: Synthesis from 4-Aminonicotinic Acid
This synthesis can be achieved through the formation of a pyrido[4,3-d][1][2]oxazin-4-one intermediate, followed by reaction with an amine source.
Step 1: Synthesis of 2-Methyl-pyrido[4,3-d][1][2]oxazin-4-one
-
A mixture of 4-aminonicotinic acid (1.38 g, 0.01 mol) and acetic anhydride (10 ml) is heated under reflux for 30 minutes.
-
The reaction mixture is allowed to cool, and the resulting solid is filtered off.
-
The solid is then washed with dry ether to yield 2-methyl-pyrido[4,3-d][1][2]oxazin-4-one.
Step 2: Synthesis of 3-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-one
-
The 2-methyl-pyrido[4,3-d][1][2]oxazin-4-one (1.62 g, 0.01 mol) is heated under reflux with a primary amine (e.g., aniline, 0.93 g, 0.01 mol) in a suitable solvent such as ethanol (20 ml) for 4 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The crystals are collected by filtration and recrystallized from ethanol to give the purified 3-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one.
Alternative Step 2: Formation of Pyrido[4,3-d]pyrimidin-4(3H)-one
-
To synthesize the parent Pyrido[4,3-d]pyrimidin-4(3H)-one, the intermediate 2-methyl-pyrido[4,3-d][1][2]oxazin-4-one is reacted with a source of ammonia, such as ammonium acetate.
-
The oxazinone is heated with an excess of ammonium acetate in a high-boiling solvent like glacial acetic acid.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and the product is isolated by filtration and purified by recrystallization.
Biological Activity and Signaling Pathways
Derivatives of the Pyrido[4,3-d]pyrimidin-4(3H)-one core are recognized for their diverse biological activities, including roles as kinase inhibitors in cancer therapy.
Inhibition of Wee1 Kinase and Cell Cycle Regulation
A significant area of research for Pyrido[4,3-d]pyrimidinone derivatives is their activity as inhibitors of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] By inhibiting Wee1, these compounds can force cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This makes Wee1 an attractive target in oncology.[1]
The signaling pathway below illustrates the role of Wee1 in the G2/M checkpoint and the effect of its inhibition by Pyrido[4,3-d]pyrimidinone derivatives.
Caption: Inhibition of the Wee1-mediated G2/M cell cycle checkpoint by a Pyrido[4,3-d]pyrimidin-4(3H)-one derivative.
Other Potential Targets
Research has also explored derivatives of the broader pyridopyrimidine scaffold as inhibitors of other key signaling molecules in cancer and other diseases, including:
-
SHP2 (Src homology-2 containing protein tyrosine phosphatase 2): Allosteric inhibitors of SHP2 bearing a pyrido[1,2-a]pyrimidin-4-one core have been developed, impacting the RAS-ERK and PI3K-AKT signaling pathways.
-
Histone Lysine Demethylases (KDMs): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown potent, cell-permeable inhibition of KDM4 and KDM5 subfamilies.[3]
Conclusion
Pyrido[4,3-d]pyrimidin-4(3H)-one represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of potent and selective inhibitors of various biological targets. Its derivatives have demonstrated significant promise, particularly in the field of oncology through the inhibition of key cell cycle regulators like Wee1 kinase. The synthetic accessibility of this core structure, coupled with its favorable physicochemical properties, ensures its continued importance in the discovery and development of novel therapeutics. Further exploration of this scaffold is warranted to unlock its full therapeutic potential against a range of human diseases.
References
- 1. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
